
(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, also known as FIT-039, is a novel compound that has been identified as a potential therapeutic agent for various diseases. It is a thiazolidinone derivative that exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. This compound has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been shown to inhibit the replication of several viruses, including the influenza virus and the Zika virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is its broad-spectrum pharmacological activity. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential therapeutic agent for various diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one. One potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore its potential as an anti-viral agent for emerging viral diseases, such as COVID-19. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves the condensation of 5-fluoroindole-2-carboxylic acid and 4-nitrobenzaldehyde with thiourea and subsequent cyclization with chloroacetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been reported to have anti-viral activity against several viruses, including the influenza virus and the Zika virus.
Propriétés
Formule moléculaire |
C17H8FN3O4S2 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H8FN3O4S2/c18-8-1-6-12-11(7-8)13(15(22)19-12)14-16(23)20(17(26)27-14)9-2-4-10(5-3-9)21(24)25/h1-7H,(H,19,22)/b14-13- |
Clé InChI |
LFBYKMFHJXGCGH-YPKPFQOOSA-N |
SMILES isomérique |
C1=CC(=CC=C1N2C(=O)/C(=C/3\C4=C(C=CC(=C4)F)NC3=O)/SC2=S)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=C3C4=C(C=CC(=C4)F)NC3=O)SC2=S)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)C(=C3C4=C(C=CC(=C4)F)NC3=O)SC2=S)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)
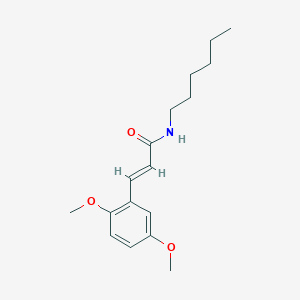
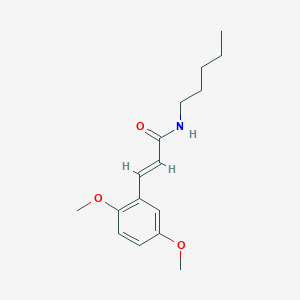


![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
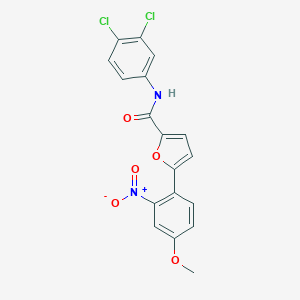
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)

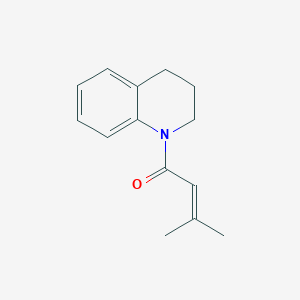
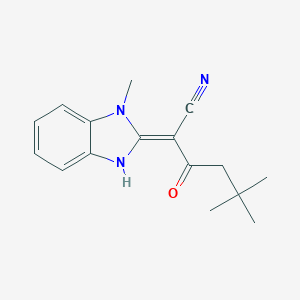

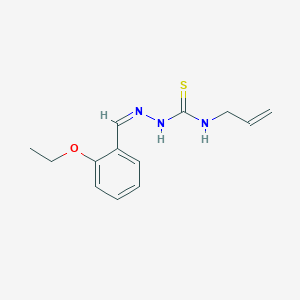
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-ethylthiourea](/img/structure/B254941.png)